molecular formula C24H32ClNO2 B14451899 3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride CAS No. 78219-51-9

3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride

Cat. No.: B14451899
CAS No.: 78219-51-9
M. Wt: 402.0 g/mol
InChI Key: WTDCCKODORPXLC-UHFFFAOYSA-N
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Description

3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzoate ester linked to a piperidine ring, which is further substituted with a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the phenylpropyl group and the benzoate ester. The final step involves the formation of the hydrochloride salt.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylpropyl halide.

    Formation of Benzoate Ester: The benzoate ester can be formed through an esterification reaction between the piperidine derivative and benzoic acid or its derivatives.

    Hydrochloride Salt Formation: The final compound is obtained by treating the benzoate ester with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, acids, or bases can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpiperidino)propyl benzoate hydrochloride
  • 3-(2-(4-Phenylbutyl)piperidino)propyl benzoate hydrochloride

Uniqueness

3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in research and development to explore new applications and therapeutic potentials.

Properties

CAS No.

78219-51-9

Molecular Formula

C24H32ClNO2

Molecular Weight

402.0 g/mol

IUPAC Name

3-[2-(3-phenylpropyl)piperidin-1-yl]propyl benzoate;hydrochloride

InChI

InChI=1S/C24H31NO2.ClH/c26-24(22-14-5-2-6-15-22)27-20-10-19-25-18-8-7-16-23(25)17-9-13-21-11-3-1-4-12-21;/h1-6,11-12,14-15,23H,7-10,13,16-20H2;1H

InChI Key

WTDCCKODORPXLC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCCC2=CC=CC=C2)CCCOC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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